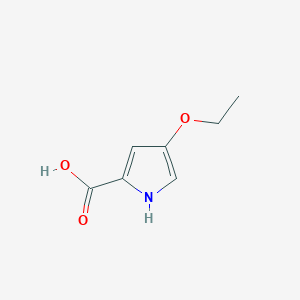

4-Ethoxy-1H-pyrrole-2-carboxylic Acid

Description

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-ethoxy-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C7H9NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h3-4,8H,2H2,1H3,(H,9,10) |

InChI Key |

TZCXMNIOPYABIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CNC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Construction via Cyclization

One common approach starts from cyclic diketones or ketoesters that undergo condensation and cyclization reactions to form the pyrrole ring. For example, cycloheptane-1,3-dione derivatives have been used as starting materials which, upon reaction with appropriate ethoxy-containing reagents and bases, afford the pyrrole ring with the desired substitution pattern.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cycloheptane-1,3-dione dissolved in isopropanol, cooled to 0 °C | Preparation of starting solution |

| 2 | Addition of ethyl bromopyruvate and potassium carbonate (K2CO3) | Alkylation and base-mediated cyclization |

| 3 | Stirring at room temperature for 16 hours | Completion of ring formation |

| 4 | Workup with water and extraction with dichloromethane | Isolation of intermediate product |

This method yields an intermediate that can be further processed to introduce the ethoxy group at the 4-position and convert the ester to the carboxylic acid functionality.

Functional Group Transformations for Ethoxy Substitution

The introduction of the ethoxy group at the 4-position can be achieved by nucleophilic substitution or via the use of ethoxy-substituted aromatic or heteroaromatic precursors in amide or acid derivative formation.

A patented method describes the preparation of pyrrole amides and related compounds by converting the carboxylic acid group into a mixed acid anhydride intermediate using reagents such as ethyl chloroformate, followed by reaction with anilines or ammonium salts to yield amides or carboxylic acids with specific substitutions, including 4-ethoxyphenyl groups.

| Reaction Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acid to mixed anhydride | Ethyl chloroformate, base | Inert solvent (e.g., dichloromethane) | Reduced temperature | No isolation of intermediate required |

| Mixed anhydride to amide | Aniline or ammonium salt | Polar inert solvent (e.g., N-methylpyrrolidinone) | Elevated temperature | Reaction completion within reasonable time |

This approach allows selective incorporation of the ethoxy substituent on the aromatic ring attached to the pyrrole nitrogen or at the 4-position of the pyrrole ring, depending on the precursor used.

Direct Alkylation and Substitution Strategies

In some cases, direct alkylation of pyrrole-2-carboxylic acid derivatives at the 4-position with ethylating agents under basic conditions may be employed. However, this method requires careful control of reaction conditions to avoid over-alkylation or substitution at undesired positions.

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of diketones with ethyl bromopyruvate | Cycloheptane-1,3-dione, ethyl bromopyruvate | K2CO3, isopropanol | Direct ring formation with ethoxy incorporation | Longer reaction time, multiple steps |

| Mixed acid anhydride intermediate formation | Pyrrole-2-carboxylic acid derivatives | Ethyl chloroformate, anilines or ammonium salts | High selectivity, mild conditions | Requires careful temperature control |

| Direct alkylation | Pyrrole-2-carboxylic acid | Ethylating agents, base | Simple reagents | Risk of side reactions, lower selectivity |

Research Findings and Optimization

The presence of electron-donating groups such as ethoxy at the 4-position can influence the biological activity and metabolic stability of pyrrole derivatives.

Compounds with 4-substituted phenyl groups, including 4-ethoxyphenyl, exhibit improved stability in metabolic assays compared to unsubstituted or 3-substituted analogs.

Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical for maximizing yields and purity of this compound and its derivatives.

Summary Table of Preparation Methods

| Preparation Method | Reaction Type | Key Reagents | Typical Conditions | Yield & Purity Notes |

|---|---|---|---|---|

| Cyclization of diketones | Condensation/cyclization | Cycloheptane-1,3-dione, ethyl bromopyruvate, K2CO3 | Isopropanol, 0 °C to RT, 16 h | Moderate to good yields; requires purification |

| Mixed acid anhydride route | Activation and amidation | Ethyl chloroformate, anilines/ammonium salts | Inert solvents, reduced to elevated temperatures | High selectivity; mild conditions |

| Direct alkylation | Nucleophilic substitution | Ethylating agents, base | Variable; requires optimization | Risk of side products; moderate yields |

Chemical Reactions Analysis

4-Ethoxy-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

4-Ethoxy-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Ethoxy-1H-pyrrole-2-carboxylic acid with structurally related pyrrole-2-carboxylic acid derivatives:

Physicochemical Properties

- Solubility: The ethoxy group increases organic solvent solubility compared to polar substituents like -COOH or -NH₂. For example, 4-amino derivatives often require HCl salts for aqueous solubility .

- Reactivity : Halogenated derivatives (e.g., 4-Bromo) undergo Suzuki coupling for aryl functionalization, while ethoxy groups are more resistant to nucleophilic substitution .

Biological Activity

4-Ethoxy-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and implications for drug development, supported by relevant research findings and data tables.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrole compounds, including this compound, exhibit promising antimicrobial properties. For instance, research on pyrrole derivatives has shown effective inhibition against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The mechanism often involves interference with essential bacterial processes such as cell wall synthesis.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | M. tuberculosis |

| Pyrrole-2-carboxamide | <0.016 | Drug-resistant Mtb |

| Benzylidine pyrrole derivatives | TBD | Various bacterial strains |

Anti-Tuberculosis Activity

A notable study focused on the structure-activity relationship (SAR) of pyrrole derivatives indicated that modifications to the pyrrole ring significantly enhance anti-TB activity. Compounds similar to this compound have displayed low cytotoxicity while maintaining potent activity against Mtb .

Case Study: SAR Analysis of Pyrrole Derivatives

In a comparative analysis, compounds with larger substituents on the pyrrole ring showed increased potency against Mtb. For example, a compound with an adamantyl group exhibited over a 100-fold increase in activity compared to simpler structures .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for bacterial survival, similar to other pyrrole derivatives that target enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis .

- Quorum Sensing Inhibition : Some studies suggest that pyrrole derivatives can disrupt quorum sensing in bacteria like Pseudomonas aeruginosa, potentially reducing virulence and biofilm formation .

- Cell Membrane Disruption : The presence of the ethoxy group may enhance membrane permeability, allowing for better uptake and efficacy against intracellular pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Ethoxy-1H-pyrrole-2-carboxylic Acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the ethoxy group into the pyrrole ring. A common approach is alkylation of a pyrrole-2-carboxylic acid derivative using ethylating agents (e.g., ethyl iodide) under basic conditions. For example, reacting 1H-pyrrole-2-carboxylic acid with ethyl iodide in the presence of a base like triethylamine in methanol at 50–60°C for 1–2 hours can yield the product. Purification via acidification (pH <7) and recrystallization improves purity . Key factors affecting yield include stoichiometry of the ethylating agent, reaction temperature, and pH control during isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies the ethoxy group (δ ~1.3–1.4 ppm for CH, δ ~4.0–4.2 ppm for OCH) and aromatic protons (δ ~6.5–7.5 ppm). C NMR confirms the carboxylic acid (δ ~165–170 ppm) and ethoxy carbons (δ ~14–60 ppm) .

- IR Spectroscopy : Strong absorption bands for C=O (~1700 cm) and O-H (carboxylic acid, ~2500–3000 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H] for CHNO: calc. 156.0661) .

Q. How does the ethoxy group influence the compound’s solubility and reactivity?

- Methodological Answer : The ethoxy group enhances lipophilicity, reducing water solubility but improving organic solvent compatibility (e.g., DMSO, ethanol). Reactivity studies should compare the compound with non-ethoxy analogs: the electron-donating ethoxy group may stabilize electrophilic substitution at the pyrrole ring’s α-position. Conduct kinetic experiments (e.g., bromination or nitration) in controlled conditions (e.g., HSO/HNO) to assess regioselectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and hydrogen-bonding networks. For example, in related pyrrole-carboxylic acids, intermolecular N-H···O and O-H···O hydrogen bonds form centrosymmetric dimers (R_2$$^2(8) motifs), stabilizing the crystal lattice. Use synchrotron radiation for high-resolution data and refine structures with software like SHELXL .

Q. What strategies optimize the synthesis of this compound for scalable production?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 10–15% .

- Flow chemistry : Enables continuous ethylation with real-time monitoring (e.g., via FT-IR) to minimize side products.

- Catalytic systems : Test palladium or copper catalysts for milder conditions. For example, Pd(OAc) with ligands (e.g., PPh) in DMF at 80°C may enhance efficiency .

Q. How can computational chemistry predict bioactivity and metabolic pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes).

- Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use AutoDock Vina with crystal structures from the PDB .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity profiles .

Q. How to address contradictions in reported bioactivity data for pyrrole-carboxylic acid derivatives?

- Methodological Answer :

- Standardized assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying ethoxy position) and test in parallel. For example, compare 4-ethoxy vs. 3-ethoxy derivatives in antimicrobial assays (MIC against E. coli) .

- Meta-analysis : Use platforms like PubChem BioActivity to aggregate data and identify outliers due to assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.